2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine
Description
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 4-phenoxyphenyl substituent. This compound belongs to a broader class of N,N′-substituted guanidines, which are studied for their diverse biological activities, including antimicrobial and enzyme inhibitory properties . Its structure combines a pyrimidine ring (electron-deficient) with a phenoxy-substituted aromatic system (electron-rich), creating a unique electronic profile that influences reactivity and molecular interactions.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c1-13-12-14(2)22-19(21-13)24-18(20)23-15-8-10-17(11-9-15)25-16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDOXRKDPXWJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution Reactions: The dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring through alkylation reactions using methylating agents.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is attached to the guanidine moiety through a nucleophilic substitution reaction, often involving a phenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
The compound 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, biological research, and other relevant areas, supported by case studies and data tables.
Structural Overview
- Molecular Formula: C15H16N4O
- Molecular Weight: 272.31 g/mol
- Key Functional Groups: Guanidine, pyrimidine, phenoxy
The compound's structure features a guanidine moiety linked to a dimethylpyrimidinyl group and a phenoxyphenyl group, which contributes to its diverse biological activities.
Medicinal Chemistry
The compound has shown potential as a therapeutic agent in various diseases due to its ability to interact with specific biological targets.
Enzyme Inhibition
- β-Secretase Inhibition: The compound has been evaluated for its ability to inhibit β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease. Studies indicate that it significantly reduces BACE1 activity, suggesting it may have neuroprotective effects.
Anticancer Activity
- Preliminary research indicates that this compound may induce apoptosis in various cancer cell lines. Mechanistic studies are ongoing to elucidate the specific pathways involved in this activity .
Neuroprotective Effects
Research has demonstrated that the compound can enhance cognitive functions in animal models. In particular, it has shown improvements in behavioral tests such as the Morris water maze test, indicating its potential for treating neurodegenerative disorders.
Anti-inflammatory Properties
The structural characteristics of the compound may confer anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .
Table 1: Summary of Biological Activities
Recent Research Highlights
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets. For instance, modifications to the pyrimidine or guanidine moieties have been explored to improve binding affinity and therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Variations Among Guanidine Derivatives
Key Observations :
- Electron-Donating Groups (e.g., Methoxy, Propoxy) : Enhance solubility in polar solvents but may reduce metabolic stability. The 4-methoxy analog (S13) showed moderate yield (35%) in synthesis , while the 4-propoxy variant (S9) demonstrated superior binding in pharmacophore models targeting antimicrobial activity .
- Electron-Withdrawing Groups (e.g., Trifluoromethyl) : Increase lipophilicity and membrane permeability. The 3-trifluoromethyl derivative (CAS# 303094-67-9) exhibits higher toxicity (Hazard Statements: H302, H315) .
- Positional Effects : Meta-substituted analogs (e.g., 3-methoxy in S15) often show lower biological activity compared to para-substituted counterparts, likely due to steric hindrance or altered electronic interactions .
Key Observations :
- Lower yields for meta-substituted (e.g., IA-2, 8.4%) and bulky substituents suggest steric challenges during cyclization .
- The 4-methoxy derivative (S13) and its imidazolidinone derivative (1401-A) share comparable yields (35%), indicating similar efficiency in alkylation steps .
Physicochemical and Spectroscopic Properties
LCMS/NMR Profiles :
- S13 (4-Methoxy) : LCMS (M+1)+: 272.1; ¹H NMR shows aromatic protons at δ 7.71 (d, J = 9.2 Hz) and δ 6.98 (d, J = 9.2 Hz) .
- IA-2 (3,4-Dimethoxy) : LCMS (M+1)+: 342.3; ¹H NMR features a singlet for two methoxy groups at δ 3.76 .
- 1401-A (Imidazolidinone): LCMS (M+1)+: 312.2; distinct imidazolidinone protons at δ 4.50 (s, 2H) .
Thermal Properties :
Antimicrobial Activity :
- The 4-propoxy derivative (S9) was identified as a hit in pharmacophore-based screening against Pseudomonas aeruginosa, highlighting the importance of alkoxy chain length for target binding .
- Imidazolidinone derivatives (e.g., 1401-A) showed reduced activity compared to parent guanidines, suggesting the open-chain guanidine structure is critical for bacterial outer membrane targeting .
Toxicity Profiles :
- Trifluoromethyl and bromophenyl derivatives exhibit higher acute toxicity (e.g., H302: harmful if swallowed) compared to alkoxy-substituted analogs .
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine is notable for its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structure
The compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a phenoxyphenyl group attached to a guanidine moiety. Its molecular formula is with a molecular weight of approximately 284.37 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Ring : Through condensation reactions.
- Substitution Reactions : Introducing dimethyl groups via alkylation.
- Attachment of the Phenoxy Group : Using nucleophilic substitution methods.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown potency against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin in certain assays .
Anticancer Activity
Studies have explored the anticancer potential of guanidine derivatives. For example, compounds with similar structures have been tested against cancer cell lines, demonstrating cytotoxic effects without significant toxicity to normal cells. This suggests a selective action that could be beneficial in therapeutic contexts .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : It may inhibit specific enzymes or receptors involved in critical biological pathways.
- Target Interaction : Binding to molecular targets could modulate cellular functions, leading to desired therapeutic outcomes.
Case Studies
- Antibacterial Activity : A study assessed the efficacy of various guanidine derivatives against Staphylococcus aureus and found that certain analogs exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .
- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines showed that the compound did not significantly affect cell viability at lower concentrations, suggesting a favorable safety profile for therapeutic use .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling 4,6-dimethylpyrimidin-2-amine with 4-phenoxyphenyl isocyanate or related intermediates under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Temperature control (90–95°C) and pH adjustment (neutral to slightly basic) are critical to minimize side reactions and improve yield . Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituent patterns (e.g., pyrimidine methyl groups at δ ~2.3 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.18) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 66.28%, H: 5.58%, N: 19.33%) .
Q. How is the compound screened for preliminary biological activity in vitro?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., 10–100 µM compound pre-incubated with enzyme, activity measured via substrate conversion) .
- Antimicrobial Screening : Agar dilution method against Gram-positive/negative bacteria (e.g., MIC determination at 25–200 µg/mL) .
Advanced Research Questions
Q. What mechanistic insights exist regarding its interaction with enzymatic targets?
- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding to ATP-binding pockets of kinases (e.g., EGFR) via hydrogen bonding with pyrimidine N-atoms and hydrophobic interactions with methyl/phenoxy groups . Experimental validation uses site-directed mutagenesis: Mutation of key residues (e.g., Lys721 in EGFR) reduces inhibitory potency, confirming predicted binding modes .
Q. How can its environmental fate and ecotoxicological impact be assessed?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) with LC-MS monitoring.
- Bioaccumulation : Octanol-water partition coefficient (log P) measured via shake-flask method (predicted log P ~3.2 indicates moderate bioaccumulation risk) .
- Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) assays .
Q. How do structural modifications influence bioactivity?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., halogens on the phenoxy ring, alkyl groups on pyrimidine) and comparing activities:
- Table 1 : Bioactivity of Derivatives
| Substituent (R) | IC₅₀ (EGFR, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| -H | 0.45 | 50 |
| -Cl | 0.32 | 35 |
| -OCH₃ | 1.20 | 80 |
- Key Trend : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition but reduce antimicrobial potency .
Q. How should contradictory data on solubility and stability be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and pH:
- Solubility : Use shake-flask method in buffered solutions (pH 1–13). For example, solubility in PBS (pH 7.4) is ~2 mg/mL, but drops to 0.1 mg/mL in acidic conditions .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed guanidine) are identified via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
